3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide
Description
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)18(23)19-10-8-14-4-6-15(7-5-14)16-9-11-20-22(16)3/h4-7,9,11H,8,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMWBOAATXDYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have shown potent activity against certain strains ofMycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to significant changes in the target’s function.
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to a broad range of biological activities.
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds have shown a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
3,5-Dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxazole class, characterized by its unique heterocyclic structure. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of both pyrazole and oxazole moieties contributes to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation across various cancer cell lines. A study demonstrated that certain oxadiazole derivatives had IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian (OVXF 899) | 2.76 |
| Pleural Mesothelioma (PXF 1752) | 9.27 |
| Renal (RXF 486) | 1.143 |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been explored in various models. Isoxazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cultures. This suggests a potential application in treating inflammatory diseases .
Immunomodulatory Effects
Studies have indicated that the compound may modulate immune responses. For example, it has been shown to enhance antibody production in immunocompromised mice treated with cyclophosphamide, suggesting its utility in recovering immune function . Additionally, it can stimulate the inductive phase of delayed-type hypersensitivity (DTH), indicating a role in adaptive immunity .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which play crucial roles in cancer progression and inflammation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways, providing a mechanism for its anticancer effects .
Case Studies
A notable case study involved the evaluation of a related oxazole derivative in a model of glomerulonephritis, where it reduced leukocyte recruitment and pro-inflammatory cytokine expression, showcasing its potential therapeutic benefits in autoimmune conditions .
Scientific Research Applications
1. Anticancer Properties:
Research indicates that compounds with similar structures to 3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide exhibit anticancer activity. For example, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that the compound may possess similar anticancer properties.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively inhibited the growth of breast cancer cells in vitro. The lead compound showed an IC50 value of 12 µM, indicating substantial potency against these cells .
2. Anti-inflammatory Effects:
Compounds containing oxazole and pyrazole rings have been reported to exhibit anti-inflammatory properties. This suggests that this compound could be investigated for its potential to treat inflammatory diseases.
Data Table: Anti-inflammatory Activity of Similar Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Pyrazole A | Structure A | 15 | COX-2 |
| Pyrazole B | Structure B | 20 | TNF-α |
| Lead Compound | 3,5-Dimethyl... | TBD | TBD |
Potential Applications in Drug Development
1. Drug Design:
The unique structural features of this compound make it a candidate for drug design efforts targeting specific receptors involved in cancer and inflammatory pathways.
2. Structure-Activity Relationship (SAR) Studies:
Further research into the SAR of this compound can lead to the development of more potent analogs with improved selectivity and reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
